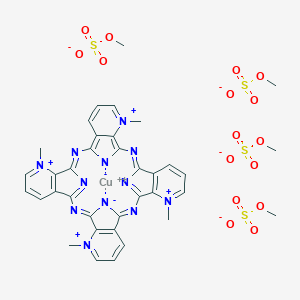
(2-(Dimethylamino)ethyl)triphenylphosphonium bromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related phosphonium bromides and derivatives often involves reactions between specific organometallic compounds or the use of triphenylphosphine with various bromides. For instance, triphenylphosphine can react with benzyl bromide to form benzyltriphenylphosphonium bromide, illustrating a method that could potentially be applied to synthesize the target compound by substituting with the appropriate (dimethylamino)ethyl bromide (Hübner et al., 1997).
Molecular Structure Analysis
The molecular structure of phosphonium compounds often exhibits significant interactions between the phosphorus atom and its substituents. For example, C, N-{2-[(dimethylamino)methyl]phenyl}diphenyltin bromide demonstrates a trigonal bipyramidal geometry with intramolecular coordination, providing insights into how the phosphonium center in our target compound might interact with its substituents (Koten et al., 1976).
Chemical Reactions and Properties
Phosphonium bromides participate in a variety of chemical reactions, such as the synthesis of phosphonium salts through the reaction of triphenylphosphine with N-bromosuccinimide, leading to compounds that can further react with N,N-dimethylformamide. This highlights the reactivity of phosphonium centers and their potential to undergo transformation in the presence of different reagents (Hodosi et al., 1992).
Physical Properties Analysis
While specific physical properties of "(2-(Dimethylamino)ethyl)triphenylphosphonium bromide" are not directly available, the physical characteristics of phosphonium salts like solubility, melting points, and crystal structure can be inferred from similar compounds. For instance, the crystal and molecular structure of related phosphonium bromides provide valuable information on their lattice arrangements and intermolecular interactions (Hübner et al., 1997).
Chemical Properties Analysis
The chemical properties of phosphonium bromides, such as their reactivity towards hydrolysis, nucleophilic substitution, and their role as intermediates in organic synthesis, can be closely related to their structural characteristics. For example, their potential to act as catalysts in various organic reactions or participate in coupling reactions highlights the versatility of phosphonium compounds in synthetic chemistry (Karami et al., 2019).
Applications De Recherche Scientifique
Formation of Oximes and Phosphorus-substituted Quinoxalines : A study by Khachikyan et al. (2017) in the "Russian Journal of General Chemistry" highlighted its use in the formation of oximes and phosphorus-substituted quinoxalines (Khachikyan et al., 2017).
Synthesis of Retinoic Acid and 13-cis-Retinoic Acid : Aig et al. (1987) explored its role in studying the synthesis of retinoic acid and 13-cis-retinoic acid, as detailed in "Synthetic Communications" (Aig et al., 1987).
Formation of Triphenylphosphine-halomethylenes and -dihalomethylenes : Seyferth et al. (1966) in the "Journal of Organometallic Chemistry" described its use in forming triphenylphosphine-halomethylenes and -dihalomethylenes (Seyferth et al., 1966).
Preparation of 9-Z-11-methylretinal and its Isomers : Dawadi et al. (2011) in "Tetrahedron Letters" discussed its potential in the efficient preparation of 9-Z-11-methylretinal and its isomers (Dawadi et al., 2011).
Organic Synthesis and Electrochemistry : Takekuma et al. (2010) in "Tetrahedron" noted its application in organic synthesis and electrochemistry related to the (2E,4E)-4-(4-(dimethylamino)phenyl)-1-(3-guaiazulenyl)-1,3-butadiene derivative 6E (Takekuma et al., 2010).
Production of Vinylogous Guanidinium Bromides, Tetraphenylborates, and Phosphorylated 1,1-diamino-butadienes : Kantlehner et al. (2022) in "Zeitschrift für Naturforschung B" described its use in chemical reactions to produce these compounds (Kantlehner et al., 2022).
Photoredox-Catalyzed Bromodifluoromethylation of Alkenes : Lin et al. (2016) in "Organic letters" identified its role as a precursor in bromodifluoromethylation of alkenes under visible-light photoredox conditions (Lin et al., 2016).
Synthesis of Vinyl Dithiocarbamates via Phosphonium Ylides : Huang and Wu (1996) in "Synthetic Communications" highlighted its application in producing vinyl dithiocarbamates in high yields through Wittig reaction with aldehydes (Huang & Wu, 1996).
Orientations Futures
Propriétés
IUPAC Name |
2-(dimethylamino)ethyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NP.BrH/c1-23(2)18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,18-19H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIHEMGEQQWSMA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943890 | |
| Record name | [2-(Dimethylamino)ethyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Dimethylamino)ethyl)triphenylphosphonium bromide | |
CAS RN |
21331-80-6 | |
| Record name | Phosphonium, [2-(dimethylamino)ethyl]triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21331-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Dimethylamino)ethyl)triphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(Dimethylamino)ethyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(dimethylamino)ethyl]triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
